molecular formula C14H15N3O2 B14878018 N,N-dimethyl-4-((6-methylpyridazin-3-yl)oxy)benzamide

N,N-dimethyl-4-((6-methylpyridazin-3-yl)oxy)benzamide

Cat. No.: B14878018
M. Wt: 257.29 g/mol
InChI Key: AHDYLGKGJVTCON-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-((6-methylpyridazin-3-yl)oxy)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-aminobenzoic acid with dimethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Introduction of the Pyridazinyl Group: The 6-methylpyridazin-3-yloxy group can be introduced via a nucleophilic substitution reaction. This involves reacting the benzamide core with 6-methylpyridazin-3-ol in the presence of a suitable base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-((6-methylpyridazin-3-yl)oxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridazinyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Potassium carbonate in DMF (dimethylformamide).

Major Products Formed

    Oxidation: Oxidized derivatives of the benzamide core.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted derivatives with new functional groups at the pyridazinyl position.

Scientific Research Applications

N,N-dimethyl-4-((6-methylpyridazin-3-yl)oxy)benzamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be used in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.

    Biological Studies: The compound can be used in studies to understand its interaction with biological molecules and its potential therapeutic effects.

    Industrial Applications: It can be used in the development of new industrial chemicals and processes.

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-((6-methylpyridazin-3-yl)oxy)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-4-((6-methylpyridazin-3-yl)oxy)aniline
  • N,N-dimethyl-4-(4-phenyl-1H-pyrazol-3-yl)-1H-pyrrole-2-carboxamide

Uniqueness

N,N-dimethyl-4-((6-methylpyridazin-3-yl)oxy)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzamide core with a pyridazinyl group makes it a versatile compound for various applications.

Properties

Molecular Formula

C14H15N3O2

Molecular Weight

257.29 g/mol

IUPAC Name

N,N-dimethyl-4-(6-methylpyridazin-3-yl)oxybenzamide

InChI

InChI=1S/C14H15N3O2/c1-10-4-9-13(16-15-10)19-12-7-5-11(6-8-12)14(18)17(2)3/h4-9H,1-3H3

InChI Key

AHDYLGKGJVTCON-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(C=C1)OC2=CC=C(C=C2)C(=O)N(C)C

Origin of Product

United States

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